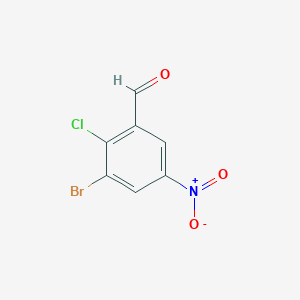
3-Bromo-2-chloro-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzaldehyde, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzaldehyde. The typical synthetic route involves:
Bromination: Benzaldehyde is first brominated using bromine in an appropriate solvent.
Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride.
Nitration: Finally, the chlorinated product undergoes nitration using nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
3-Bromo-2-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Schiff Bases: Condensation with amines forms Schiff bases, which are useful intermediates in organic synthesis.
科学研究应用
3-Bromo-2-chloro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzaldehyde is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and nitro) make the aromatic ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positions of substituents.
Uniqueness
3-Bromo-2-chloro-5-nitrobenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the nitro group, which imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTROFDTWYKZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














